2-Methoxyimino-2-cyanoacetamide

Organic Synthesis Process Chemistry Cephalosporin Intermediates

Generic cyanoacetamide alternatives fail in advanced cephalosporin synthesis because they lack the critical syn-methoxyimino moiety essential for β-lactamase stability and broad-spectrum antibacterial activity. 2-Methoxyimino-2-cyanoacetamide (CAS 60860-24-4) directly addresses this gap: • Direct methoxyiminoacetyl side-chain precursor for 7-ACA acylation, delivering 82% synthesis yield in cefuroxime sodium and cefotaxime sodium API production. • Key starting material for 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid synthesis (57% overall yield), enabling fourth-generation cephalosporin intermediates. • Versatile scaffold for agrochemical fungicide SAR studies with demonstrated activity against cucumber downy mildew exceeding commercial standards. Supplied at ≥98% purity with analytical documentation. Bulk quantities available.

Molecular Formula C4H5N3O2
Molecular Weight 127.10 g/mol
CAS No. 60860-24-4
Cat. No. B8655536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyimino-2-cyanoacetamide
CAS60860-24-4
Molecular FormulaC4H5N3O2
Molecular Weight127.10 g/mol
Structural Identifiers
SMILESCON=C(C#N)C(=O)N
InChIInChI=1S/C4H5N3O2/c1-9-7-3(2-5)4(6)8/h1H3,(H2,6,8)
InChIKeyORQGCZICHIRLTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyimino-2-cyanoacetamide: Versatile Intermediate Overview


2-Methoxyimino-2-cyanoacetamide (CAS 60860-24-4) is a cyanoacetamide derivative featuring a methoxyimino functional group, serving as a critical synthetic building block for cephalosporin antibiotics and agrochemical fungicides [1]. It is typically prepared from cyanoacetamide via oximation and methylation steps, enabling subsequent cyclization to form 2-aminothiazole and 1,2,4-thiadiazole intermediates essential for advanced β-lactam antibiotic production [2].

No Generic Substitute for 2-Methoxyimino-2-cyanoacetamide


Generic substitution of 2-methoxyimino-2-cyanoacetamide with simpler cyanoacetamide or hydroxyimino analogs fails in advanced cephalosporin synthesis because these alternatives lack the requisite methoxyimino moiety that confers critical β-lactamase stability and broad-spectrum antibacterial activity in final drug products [1]. Specifically, the syn-methoxyimino configuration is essential for bacterial cell wall penetration and target binding, a property absent in non-methoxylated or E-isomeric precursors .

2-Methoxyimino-2-cyanoacetamide: Quantitative Evidence


Synthesis Yield Advantage

The O-methylation of 2-cyano-2-(hydroxyimino)acetamide yields 2-methoxyimino-2-cyanoacetamide with an isolated yield of 82% under optimized aqueous conditions, a significant improvement over typical yields (65–70%) reported for analogous hydroxyimino methylations .

Organic Synthesis Process Chemistry Cephalosporin Intermediates

Purity Benchmark

Commercial specifications for 2-methoxyimino-2-cyanoacetamide typically require purity exceeding 98% by HPLC, ensuring minimal side reactions during subsequent acylation with 7-ACA or 7-ACT nuclei in cephalosporin assembly .

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Melting Point Consistency

2-Methoxyimino-2-cyanoacetamide exhibits a sharp melting point of 172°C (recrystallized from water), providing a reliable, simple identity test and indicative of high crystalline purity, unlike related methoxyimino acetates that often melt over broader ranges .

Physical Chemistry Quality Control Crystallization

Cephalosporin Precursor Efficiency

2-Methoxyimino-2-cyanoacetamide serves as the immediate precursor to the methoxyiminoacetyl side chain of cefuroxime, enabling a two-step conversion (amide formation with 2-furyl group, then coupling to 7-ACA) with overall yields exceeding 70%, whereas alternative routes using protected hydroxyimino intermediates require additional deprotection steps and result in lower overall yields (<60%) [1].

Medicinal Chemistry Antibiotic Synthesis Process Chemistry

2-Methoxyimino-2-cyanoacetamide: Applications & Procurement


Cephalosporin Antibiotic Synthesis

Procure 2-methoxyimino-2-cyanoacetamide with ≥98% purity for use as the direct methoxyiminoacetyl side-chain precursor in the acylation of 7-ACA. The 82% synthesis yield and high purity ensure cost-effective, high-quality production of cefuroxime sodium and cefotaxime sodium APIs, where the syn-methoxyimino configuration is essential for β-lactamase stability [1].

Fourth-Generation Cephalosporin Intermediates

Use 2-methoxyimino-2-cyanoacetamide as the starting material for multi-step synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key intermediate for ceftobiprole and other fourth-generation cephalosporins. The established 57% overall yield from cyanoacetamide provides a reliable baseline for process optimization [1].

Fungicidal Cyanoacetamide Derivatives

Employ 2-methoxyimino-2-cyanoacetamide as a versatile scaffold for synthesizing N-substituted 2-alkoxyimino-2-cyanoacetamide fungicides. Derivatives have demonstrated potent activity against cucumber downy mildew, with some analogs exceeding the activity of the commercial standard cymoxanil [1]. The compound's reactivity enables facile diversification for structure-activity relationship (SAR) studies.

Technical Documentation Hub

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